1-Chloro-5-fluoropentane

説明

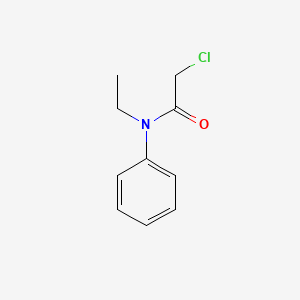

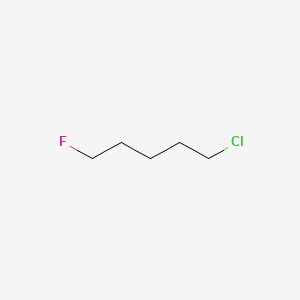

1-Chloro-5-fluoropentane is a chemical compound with the molecular formula C5H10ClF . It is a colorless liquid, soluble in organic solvents such as ethanol and ether . It has a pungent odor and is volatile . It is commonly used in organic synthesis and can be used to prepare other compounds .

Synthesis Analysis

This compound is a key intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and specialty chemicals . It’s unique combination of functional groups makes it a valuable building block for the introduction of new functionalities .Molecular Structure Analysis

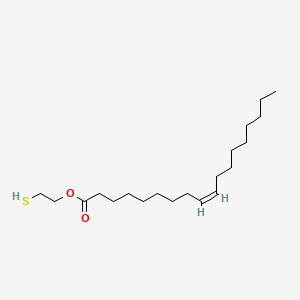

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 6 non-H bonds and 2 rotatable bonds . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

This compound has a molecular weight of 124.584 g/mol . It is a colorless liquid, soluble in organic solvents such as ethanol and ether .科学的研究の応用

Catalytic Dehydrohalogenation Applications

1-Chloro-5-fluoropentane has been studied for its potential in catalytic dehydrohalogenation. Research by Kamiguchi et al. (2003) explored the use of various metal halide clusters for the dehydrohalogenation of halogenated pentanes, including this compound, to yield pentene and other products. This process is essential in the formation of alkenes from alkyl halides (Kamiguchi et al., 2003).

Molecular Interaction and Thermodynamics

The molecular interactions and thermodynamics of solutions involving this compound have been the subject of research. Artal et al. (1991) conducted a study to understand the excess enthalpies and molecular interactions in solutions of 1-fluoroalkanes, including this compound, in various solvents. This research helps in understanding the solubility and behavior of these compounds in different solvent environments (Artal et al., 1991).

Hydrodefluorination Studies

Research into the hydrodefluorination of C(sp3)-F bonds has included compounds like this compound. Scott et al. (2005) explored catalytic methods for the hydrodefluorination of strong C(sp3)-F bonds in fluoroalkanes, providing insights into the reactivity and potential chemical transformations of these compounds (Scott et al., 2005).

Electrochemical Reduction

This compound has also been involved in studies on electrochemical reduction. Pritts and Peters (1994) investigated the electrochemical reduction of dihalopentanes, including this compound, at carbon electrodes. This research is significant for understanding the electrochemical behavior of halogenated compounds and their potential applications in organic synthesis (Pritts & Peters, 1994).

Enzymatic Inhibition

Research has also been conducted on derivatives of this compound for their potential as enzyme inhibitors. Danzin et al. (1982) explored the properties of α-monofluoromethyl and α-difluoromethylderivatives of putrescine, including compounds related to this compound, as inhibitors of ornithine decarboxylase. This enzyme is crucial in polyamine biosynthesis, and the study of these inhibitors can provide valuable insights for therapeutic applications (Danzin et al., 1982).

Structural Analysis and Synthesis

This compound and related compounds have been synthesized and analyzed for their structural properties. Atovmyan et al. (1984) discussed the synthesis of heptanitropentane derivatives, including 3-fluoro and 3-chloro derivatives, offering insights into the molecular structure and behavior of these compounds. Such research aids in understanding the physical and chemical properties of halogenated alkanes (Atovmyan et al., 1984).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and inhalation of vapor or mist should be prevented . In case of contact, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

将来の方向性

1-Chloro-5-fluoropentane is in high demand in the pharmaceutical and chemical industries . Its unique combination of functional groups makes it a valuable building block for the introduction of new functionalities . Therefore, future research and development efforts may focus on finding new applications and improving the synthesis process of this compound.

特性

IUPAC Name |

1-chloro-5-fluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClF/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHFNUWREZQHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870527 | |

| Record name | 1-Chloro-5-fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-98-7 | |

| Record name | Pentane, 1-chloro-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-5-fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)